molecular formula C18H20N2O4S2 B2442965 2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868965-73-5

2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B2442965
CAS RN: 868965-73-5
M. Wt: 392.49
InChI Key: HGGBEWLRDXBPDQ-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position. It has a molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide. Then, 3,3-difluoroallyl benzyl sulfide suffers deprotonation at the benzylic position, followed by [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Heterocyclic Synthesis and Antibacterial Activity

A study by Ahmed (2007) explored the synthesis of various heterocyclic compounds, including thiophene derivatives similar to the one . These compounds were tested for their antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotic and antibacterial drugs (Ahmed, 2007).

Role in Synthesis of Pyrimidine Derivatives

Kohra, Tominaga, and Hosomi (1988) conducted research on the reaction of ketene dithioacetals with amides, leading to the synthesis of pyrimidine derivatives. This process, which involves compounds structurally similar to 2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, is crucial for creating polyfunctionalized pyrimidines with potential pharmaceutical applications (Kohra, Tominaga, & Hosomi, 1988).

Endothelin Receptor Antagonism

Research by Wu et al. (1997) found that N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, chemically related to the specified compound, are potent and selective small molecule ETA receptor antagonists. These compounds have potential therapeutic applications in cardiovascular diseases (Wu et al., 1997).

Solvent-Free Synthesis

A study by Thirunarayanan and Sekar (2013) investigated the solvent-free synthesis of cyclopenta[b]thiophene derivatives, highlighting an environmentally friendly approach to synthesizing compounds similar to the one . The study's findings are relevant for green chemistry and sustainable synthesis practices (Thirunarayanan & Sekar, 2013).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene derivatives are known to exhibit a variety of biological activities. For example, they can act as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer agents .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-19-17(22)16-13-8-5-9-14(13)25-18(16)20-15(21)10-11-26(23,24)12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGBEWLRDXBPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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